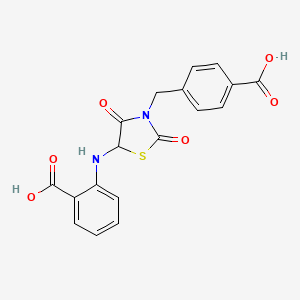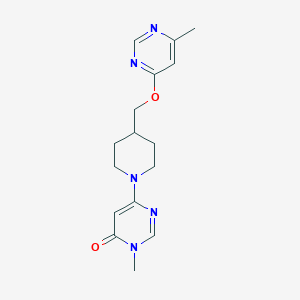
3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one is a complex organic compound with significant importance in various scientific and industrial fields. This compound's structure features two pyrimidin-4-one rings, each substituted by distinct functional groups, making it an intriguing subject of study for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials and Initial Reactions: The synthesis typically begins with commercially available chemicals like 3-methylpyrimidin-4-one and 6-methylpyrimidin-4-ol. The reaction conditions often involve anhydrous solvents, inert atmospheres, and temperatures ranging from 0°C to 100°C, depending on the specific step of the synthesis.
Piperidine Introduction: The piperidine ring is generally introduced via a substitution reaction. One common method involves the reaction of 6-methylpyrimidin-4-ol with piperidine in the presence of a base like sodium hydride or potassium carbonate, leading to the formation of the intermediate piperidinyl pyrimidine derivative.
Final Assembly: The final product is assembled through a series of condensation and cyclization reactions. The exact sequence and conditions can vary, but they often include using catalytic amounts of acids or bases to promote cyclization.
Industrial Production Methods
While laboratory-scale syntheses often focus on precision and yield, industrial production methods must scale up these processes efficiently. This involves optimizing reaction conditions, utilizing continuous flow reactors, and ensuring the sustainability of the process through waste minimization and recycling of solvents.
化学反应分析
Types of Reactions
Oxidation: 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like lithium aluminium hydride or sodium borohydride, leading to the formation of reduced derivatives with varied chemical properties.
Common Reagents and Conditions
Reagents commonly used in these reactions include organic solvents (e.g., dichloromethane, ethanol), strong acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products Formed
Depending on the reaction type, major products include oxidized or reduced forms of the compound, substituted derivatives, and cyclized structures.
科学研究应用
Applications in Chemistry
In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Applications in Biology and Medicine
Biologically, 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one has shown potential as a lead compound for the development of new drugs targeting specific cellular pathways. Its derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Applications in Industry
Industrially, this compound is utilized in the development of specialty materials, such as advanced polymers and coatings, due to its unique structural features.
作用机制
The Mechanism by Which the Compound Exerts Its Effects
The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. This can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Molecular Targets and Pathways Involved
Enzymatic Inhibition: The compound may inhibit enzymes involved in DNA replication or protein synthesis, disrupting cellular processes in microorganisms or cancer cells.
Receptor Binding: By binding to specific receptors, the compound can modulate signaling pathways, leading to therapeutic effects in diseases like inflammation or infection.
相似化合物的比较
Comparison with Other Similar Compounds
When compared to other pyrimidine derivatives, 3-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidin-4(3H)-one stands out due to its dual pyrimidin-4-one rings and unique substitution pattern, offering distinct chemical reactivity and biological activity.
Similar Compounds
Similar compounds include:
6-methylpyrimidin-4-one
4-(piperidin-1-yl)pyrimidin-4-one
6-methyl-4-(4-hydroxypyrimidin-4-yl)piperidine
Remember, this is a high-level overview
属性
IUPAC Name |
3-methyl-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-12-7-15(18-10-17-12)23-9-13-3-5-21(6-4-13)14-8-16(22)20(2)11-19-14/h7-8,10-11,13H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVDCSFDLKMBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=CC(=O)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2453157.png)
![2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453159.png)
![Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate](/img/structure/B2453162.png)
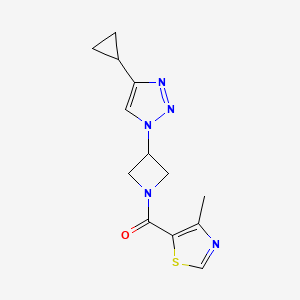
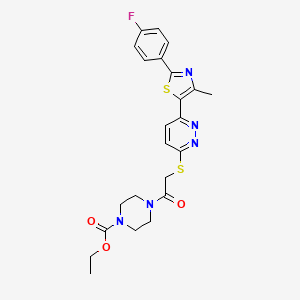
![7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2453166.png)
![N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2453167.png)
![6-Acetyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453169.png)
![[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2453170.png)
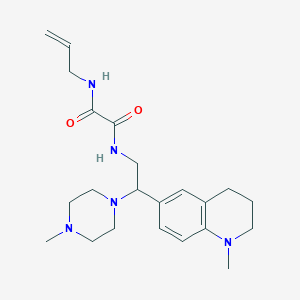
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2453174.png)
![Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2453176.png)
![Methyl 4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2453177.png)
